molecular formula C9H16ClNO2 B14875550 methyl hexahydro-1H-pyrrolizine-2-carboxylate hydrochloride

methyl hexahydro-1H-pyrrolizine-2-carboxylate hydrochloride

Cat. No.: B14875550
M. Wt: 205.68 g/mol
InChI Key: GJEWHQLTXVRGFS-UHFFFAOYSA-N
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Description

Methyl hexahydro-1H-pyrrolizine-2-carboxylate hydrochloride is a chemical compound with a complex structure that belongs to the class of heterocyclic compounds It is characterized by a pyrrolizine ring system, which is a bicyclic structure containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl hexahydro-1H-pyrrolizine-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diester, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-1H-pyrrolizine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound. Common reagents include halides and alkoxides.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Methyl hexahydro-1H-pyrrolizine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl hexahydro-1H-pyrrolizine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-2-methylhexahydro-1H-pyrrolizine-1-carboxylate: This compound shares a similar pyrrolizine ring structure but differs in the functional groups attached to the ring.

    Indole derivatives: These compounds also contain nitrogen in a heterocyclic ring and exhibit diverse biological activities.

Uniqueness

Methyl hexahydro-1H-pyrrolizine-2-carboxylate hydrochloride is unique due to its specific ring structure and the presence of the carboxylate and hydrochloride groups. These features confer distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-5-8-3-2-4-10(8)6-7;/h7-8H,2-6H2,1H3;1H

InChI Key

GJEWHQLTXVRGFS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CCCN2C1.Cl

Origin of Product

United States

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